Methyl 4-aminochromane-7-carboxylate hydrochloride
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Overview
Description
Methyl 4-aminochromane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chromane ring system substituted with an amino group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminochromane-7-carboxylate hydrochloride typically involves the reaction of 2-bromomethyl-6-chlorobenzoic acid methyl ester with triethylamine and ®-methyl 4-aminochromane-7-carboxylate in toluene . The reaction conditions include maintaining an inert atmosphere and room temperature storage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving esterification and amination reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminochromane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carboxylate ester can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted chromane compounds.
Scientific Research Applications
Methyl 4-aminochromane-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-aminochromane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chromane ring system can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminooxane-4-carboxylate hydrochloride: Similar structure but with an oxane ring instead of a chromane ring.
Methyl ®-4-aminochromane-7-carboxylate hydrochloride: A stereoisomer with similar properties.
Uniqueness
Methyl 4-aminochromane-7-carboxylate hydrochloride is unique due to its specific chromane ring system and the presence of both amino and carboxylate ester functional groups. This combination of features makes it a versatile compound for various chemical and biological applications .
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 4-amino-3,4-dihydro-2H-chromene-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7;/h2-3,6,9H,4-5,12H2,1H3;1H |
InChI Key |
YVWOWWYTENVLOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CCO2)N.Cl |
Origin of Product |
United States |
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